Chemical structure and properties of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide
Chemical structure and properties of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide
An In-depth Technical Guide to (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide: Structure, Properties, and Synthetic Strategy
Authored by: A Senior Application Scientist
Foreword: The landscape of modern drug discovery and materials science is perpetually in search of novel molecular entities that possess unique chemical functionalities. (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide represents a fascinating, albeit sparsely documented, compound at the confluence of several key chemical motifs: a reactive terminal alkyne (propargyl group), a conjugated enamide system, and a tertiary amine. This guide aims to provide a comprehensive technical overview of this molecule, synthesizing information from related structures and established chemical principles to offer insights for researchers, scientists, and drug development professionals. While direct experimental data for this specific compound is not prevalent in public literature, this document constructs a robust profile by dissecting its constituent parts and their known chemical behaviors.
Molecular Structure and Physicochemical Profile
The IUPAC name (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide precisely defines the molecule's architecture. It is built upon a four-carbon butenamide backbone with a trans (E) configuration at the C2-C3 double bond. A dimethylamino group is attached at the C4 position, and a prop-2-ynyl group (commonly known as a propargyl group) is bonded to the amide nitrogen.
Diagram 1: Chemical Structure of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide
Caption: 2D structure of (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide.
Calculated Physicochemical Properties
A summary of the predicted properties for this molecule is presented below. These values are calculated based on its structure and serve as a baseline for experimental design.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₆N₂O | (Calculated) |
| Molecular Weight | 180.25 g/mol | (Calculated) |
| IUPAC Name | (E)-4-(Dimethylamino)-N-prop-2-yn-1-ylbut-2-enamide | (Nomenclature) |
| SMILES | CN(C)C/C=C/C(=O)NCC#C | (Structural) |
| InChI Key | (Not available) | (Not available) |
| CAS Number | (Not assigned) | (Not available) |
Note: As this specific molecule is not widely cataloged, a dedicated CAS number has not been assigned. Researchers should reference related structures, such as (E)-N-(4-(Dimethylamino)but-2-yn-1-yl)but-2-enamide (CAS: 1396892-97-9), for comparative analysis.[1]
Structural Insights and Reactivity
The molecule's functionality is dictated by three key regions:
-
The Propargyl Amide Group: The terminal alkyne (C≡C-H) is a highly versatile functional group. The acidic proton on the terminal alkyne can be deprotonated by a strong base, and it is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," Sonogashira coupling, and other metal-catalyzed reactions.
-
The α,β-Unsaturated Amide (Enamide): This conjugated system is a Michael acceptor, making the β-carbon susceptible to nucleophilic attack. This reactivity is fundamental to its potential as a covalent inhibitor in a biological context, where it can react with nucleophilic residues like cysteine on target proteins.
-
The Dimethylamino Group: This tertiary amine introduces basicity to the molecule and can participate in hydrogen bonding. Its presence can significantly influence the molecule's solubility, pharmacokinetic properties, and receptor-binding interactions.[2]
Proposed Synthetic Pathway
The synthesis of amides from amines and acyl chlorides is a cornerstone of organic chemistry, often accomplished via the Schotten-Baumann reaction.[3] A plausible and efficient route to synthesize (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide would involve the N-acylation of propargylamine with an activated derivative of (E)-4-(dimethylamino)but-2-enoic acid.
Diagram 2: Proposed Retrosynthetic and Forward Synthesis Pathways
Caption: Retrosynthetic analysis and proposed forward synthesis workflow.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the synthesis of related N-substituted enamides.[4]
Objective: To synthesize (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide.
Materials:
-
Propargylamine (1.0 eq)
-
(E)-4-(Dimethylamino)but-2-enoyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add propargylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: Dissolve (E)-4-(Dimethylamino)but-2-enoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C. Causality Note: Slow, cooled addition is crucial to control the exothermicity of the acylation reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The bicarbonate wash is essential to neutralize any remaining acid and the triethylammonium salt, ensuring a clean product.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide.
Potential Applications and Biological Relevance
While this specific molecule has not been extensively studied, its structural motifs are present in compounds with significant biological activity. Amide derivatives are known for a wide array of therapeutic applications, including antibacterial, antifungal, and antitumor properties.[5][6]
Covalent Kinase Inhibition
The enamide moiety is a well-known "warhead" in targeted covalent inhibitors. For example, Gozanertinib, a dual inhibitor of EGFR and HER2, features a similar (E)-4-(dimethylamino)but-2-enamide structure that covalently modifies a cysteine residue in the kinase active site, leading to irreversible inhibition and antitumor activity.[7] The combination of the reactive Michael acceptor with the propargyl group—useful for "click" chemistry-based target identification—makes this molecule an attractive scaffold for developing novel covalent probes and therapeutic agents.
Diagram 3: Mechanism of Covalent Inhibition
Caption: Logical workflow for covalent modification of a protein target.
Building Block in Organic Synthesis
The dual functionality of the terminal alkyne and the enamide system makes this compound a versatile building block. The alkyne can be used to introduce the molecule into larger scaffolds via coupling reactions, while the enamide provides a handle for further functionalization or polymerization.[2]
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the vinyl protons of the E-configured double bond (with a coupling constant J ≈ 15 Hz), the methylene protons adjacent to the amide and alkyne, the terminal alkyne proton, and the two methyl groups of the dimethylamino moiety.
-
¹³C NMR: Will confirm the presence of the carbonyl carbon, the two sp² carbons of the double bond, the two sp carbons of the alkyne, and the carbons of the dimethylamino and methylene groups.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.[8][9]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include the N-H stretch, the C=O (amide I) stretch, the C=C stretch of the enamide, and the characteristic C≡C and ≡C-H stretches of the terminal alkyne.
Conclusion and Future Directions
(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide is a molecule of significant synthetic and pharmacological interest due to its unique combination of reactive functional groups. Although not yet a widely available compound, its synthesis is straightforward based on established chemical principles. Its potential as a covalent modifier for biological targets, particularly kinases, warrants further investigation. Future research should focus on the successful synthesis and characterization of this compound, followed by screening against relevant biological targets to validate its potential as a chemical probe or therapeutic lead.
References
-
PubChem. (n.d.). (E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). (2E)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-(naphthalen-1-yl)prop-2-enamide. Retrieved February 25, 2026, from [Link]
-
EPA CompTox Chemicals Dashboard. (n.d.). N-[(Diethylamino)methyl]prop-2-enamide Properties. Retrieved February 25, 2026, from [Link]
-
Chemsrc. (n.d.). (E)-4-(Dimethylamino)-N-[2-(1H-indazol-6-yl)ethyl]but-2-enamide. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2025, August 5). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. Retrieved February 25, 2026, from [Link]
-
MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2020, October 14). Synthesis of some amide derivatives and their biological activity. Retrieved February 25, 2026, from [Link]
-
MDPI. (2025, September 29). Organic Compounds with Biological Activity. Retrieved February 25, 2026, from [Link]
-
idUS. (n.d.). Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. Retrieved February 25, 2026, from [Link]
-
LookChem. (n.d.). Cas 15745-04-7,3-methyl-N,N-di(propan-2-yl)but-2-enamide. Retrieved February 25, 2026, from [Link]
-
Synthesis App. (n.d.). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Retrieved February 25, 2026, from [Link]
-
MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved February 25, 2026, from [Link]
-
MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved February 25, 2026, from [Link]
Sources
- 1. 1396892-97-9|(E)-N-(4-(Dimethylamino)but-2-yn-1-yl)but-2-enamide|BLD Pharm [bldpharm.com]
- 2. (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide | 2411322-97-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. (E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide | C32H31N5O3 | CID 46212971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
